3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Medicinal Chemistry Chemical Procurement Triazolopyridine Scaffold

3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-21-5) is a synthetic heterocyclic compound belonging to the 1,2,3-triazolo[4,5-b]pyridine class, with the molecular formula C₁₃H₁₂N₄O₂ and a molecular weight of 256.26 g/mol. The scaffold fuses a triazole ring with a pyridine core, substituted at the 3-position with a 3,4-dimethoxyphenyl group.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 62052-21-5
Cat. No. B12915714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS62052-21-5
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C3=C(C=CC=N3)N=N2)OC
InChIInChI=1S/C13H12N4O2/c1-18-11-6-5-9(8-12(11)19-2)17-13-10(15-16-17)4-3-7-14-13/h3-8H,1-2H3
InChIKeyFSDWONACMGXBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-21-5): Core Scaffold Information for Procurement Evaluation


3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-21-5) is a synthetic heterocyclic compound belonging to the 1,2,3-triazolo[4,5-b]pyridine class, with the molecular formula C₁₃H₁₂N₄O₂ and a molecular weight of 256.26 g/mol . The scaffold fuses a triazole ring with a pyridine core, substituted at the 3-position with a 3,4-dimethoxyphenyl group. The triazolo[4,5-b]pyridine scaffold has been broadly explored in medicinal chemistry as a core for kinase inhibitors, including PIM kinase, CK2, and RIPK1 inhibitors, as well as GABAA receptor ligands [1][2]. However, for this specific compound, no quantifiable biological activity data, selectivity profiles, or comparator-based performance metrics are available in the public domain.

Procurement Risk: Why 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine Cannot Be Assumed Interchangeable with Other Triazolo[4,5-b]pyridines


The triazolo[4,5-b]pyridine scaffold is highly sensitive to substitution pattern, with published SAR studies demonstrating that even minor changes at the 3-aryl position can profoundly alter target potency, selectivity, and pharmacokinetic properties [1]. In the PIM kinase inhibitor series, 3-aryl substitution directly governs PIM isoform selectivity (PIM-1 vs PIM-2 vs PIM-3) [2]; in the analgesic triazole series, 3-(2-fluorophenyl) and 3-(2,4-difluorophenyl) derivatives were the most active, while other 3-aryl substitutions showed markedly different activity profiles [3]. The specific 3,4-dimethoxyphenyl substitution pattern on compound 62052-21-5 carries distinct electronic and steric properties that would be expected to produce a unique biological fingerprint relative to other 3-aryl triazolo[4,5-b]pyridine analogs, though direct comparative data for this compound are not publicly reported.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine: Current Data Status


Molecular Identity Differentiation of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine from Positional Isomers

Compound 62052-21-5 is the 3,4-dimethoxyphenyl positional isomer on the [1,2,3]triazolo[4,5-b]pyridine scaffold. The closest cataloged positional isomer is 3-(2,4-dimethoxyphenyl)triazolo[4,5-b]pyridine (CAS 62052-19-1), which carries an identical molecular formula (C₁₃H₁₂N₄O₂, MW 256.26) but differs in the methoxy substitution pattern on the phenyl ring . Two additional dimethyl variants—3-phenyltriazolo[4,5-b]pyridine (CAS 62052-02-2, lacking methoxy groups) and 3-(4-methoxyphenyl)triazolo[4,5-b]pyridine (CAS 62052-20-4, single methoxy)—exist in the same series . The 3,4-dimethoxy arrangement introduces a distinct electronic distribution (two electron-donating methoxy groups in ortho and meta relationship to the triazole attachment point) that would be predicted to modulate target binding and metabolic stability relative to the 2,4-, 2,5-, and 3,5-dimethoxy positional isomers.

Medicinal Chemistry Chemical Procurement Triazolopyridine Scaffold

Triazolo[4,5-b]pyridine Scaffold as PIM Kinase Inhibitor Core: Class-Level Potency Context

The triazolo[4,5-b]pyridine scaffold has been validated as a core for PIM kinase inhibition through structure-based drug design. In the fragment-hopping discovery paper, the unsubstituted triazolo[4,5-b]pyridine core was identified as a PIM-1 inhibitor hit, with subsequent 3-aryl and 5-amino substitution leading to compounds with low nanomolar potency across PIM-1, PIM-2, and PIM-3 isoforms [1]. In the hit-to-lead evaluation, specific 3-aryl triazolo[4,5-b]pyridines achieved PIM-1 IC₅₀ values below 100 nM, with some analogs demonstrating selectivity over FLT3 kinase [2]. Compound 62052-21-5, bearing the 3-(3,4-dimethoxyphenyl) group, has not been individually profiled in any published PIM kinase assay, so its potency relative to well-characterized analogs (e.g., compounds with IC₅₀ values of ~6 nM for triazolopyridine PIM inhibitors reported in the PDB structure 4A7C [1]) cannot be quantified.

PIM Kinase Oncology Kinase Inhibitor Scaffold

CK2 Kinase Inhibition by Halogenated Triazolo[4,5-b]pyridines: Structural Context for Non-Halogenated Analogs

Halogenated 1H-triazolo[4,5-b]pyridines have been developed as ATP-competitive CK2 kinase inhibitors. The most active compounds in this series—di- and trihalogenated derivatives (compounds 4a, 5a, and 10a)—showed CK2α IC₅₀ values of 2.56, 3.82, and 3.26 μM, respectively [1][2]. These compounds were designed as analogs of the known CK2 inhibitor TBBt (4,5,6,7-tetrabromo-1H-benzotriazole) [1]. Compound 62052-21-5 is a non-halogenated 3-aryl-triazolo[4,5-b]pyridine lacking the critical bromine/chlorine substituents at the 5- and 6-positions of the pyridine ring that drive CK2 binding affinity. Based on the SAR established in this series, the absence of halogen atoms on the pyridine core would be expected to substantially reduce CK2 inhibitory potency relative to halogenated analogs; however, direct CK2 assay data for compound 62052-21-5 are not available.

CK2 Kinase Casein Kinase 2 ATP-Competitive Inhibitor

Analgesic Activity of 3-Substituted Phenyl Triazolo[4,5-b]pyridines: Fluorinated vs Methoxy-Substituted Analogs

In the foundational SAR study by Clark et al., a series of 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines was evaluated for analgesic activity using the Randall-Selitto assay [1]. The 3-(2-fluorophenyl) (T-1) and 3-(2,4-difluorophenyl) (T-8) derivatives emerged as the most active triazole compounds, elevating pain thresholds in both the inflamed and normal foot—a profile not commonly observed with standard NSAIDs. Methoxy-substituted analogs (e.g., 3-(4-methoxyphenyl) and 3-(3,4,5-trimethoxyphenyl) derivatives) were reported in the same paper but showed inferior analgesic activity compared to the fluorinated derivatives [1]. Compound 62052-21-5, with its 3,4-dimethoxyphenyl substitution, falls within this methoxy-substituted series but was not among the individual compounds explicitly profiled. Based on SAR trends, the 3,4-dimethoxy substitution pattern would be expected to produce intermediate analgesic activity, lower than the optimal 2-fluoro or 2,4-difluoro derivatives, though the exact potency difference cannot be quantified without direct comparative assay data.

Analgesic Anti-inflammatory Non-narcotic Analgesic

Physicochemical Properties Gap: Absence of Measured Parameters for Compound 62052-21-5

Standard physicochemical parameters including melting point, boiling point, density, and solubility data are listed as 'N/A' across all chemical registry entries for compound 62052-21-5 . In contrast, closely related triazolo[4,5-b]pyridine analogs with different 3-aryl substitutions have reported melting points: the parent scaffold 1H-1,2,3-triazolo[4,5-b]pyridine has been characterized, and halogenated derivatives have defined melting ranges (e.g., 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine melts at 116–118°C) . This data gap means that batch-to-batch identity confirmation by melting point cannot be performed using literature benchmarks, and solubility assumptions for in vitro assay design must be empirically determined rather than referenced.

Physicochemical Characterization QC Reference Standard Solubility

Dual Kinase (PIM/FLT3) Selectivity Potential of 3-Aryl Triazolo[4,5-b]pyridin-5-ylamines: Relevance to Compound 62052-21-5

A patent and conference abstract series (Array BioPharma/VentiRx) describes 3-aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-ylamine compounds as potent, selective, and orally bioavailable PIM kinase inhibitors with nanomolar potency against PIM-1, PIM-2, and PIM-3, and tunable selectivity over FLT3 kinase [1][2]. The SAR demonstrates that the 3-aryl group (including dimethoxyphenyl variants) directly influences the PIM vs FLT3 selectivity window. Compound 62052-21-5 lacks the critical 5-amino substituent present in all characterized lead compounds from this series, making it a structurally simplified analog. While the 3,4-dimethoxyphenyl group may contribute to target engagement, the absence of the 5-amino group would be predicted to significantly reduce both potency and selectivity relative to the 5-amino-substituted leads [1]. No direct PIM or FLT3 profiling data are available for compound 62052-21-5.

PIM Kinase FLT3 Kinase Selectivity Profiling

Application Scenarios for 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-21-5) Based on Current Evidence


Scaffold Diversification in Triazolopyridine Kinase Inhibitor Discovery Programs

For medicinal chemistry groups exploring PIM kinase [1], CK2 kinase [2], or FLT3 kinase [3] inhibitor series, compound 62052-21-5 offers a distinct 3,4-dimethoxyphenyl substitution variant on the triazolo[4,5-b]pyridine core. It can be used as a starting scaffold for introducing the 5-amino group required for kinase potency, or as a comparator to evaluate how 3-aryl methoxy substitution pattern affects target binding relative to halogenated or unsubstituted phenyl analogs [1][4]. The compound's structural relationship to the Array BioPharma PIM inhibitor series makes it relevant for SAR expansion studies, though researchers should note that no primary activity data exist for this specific compound [3].

Negative Control or Inactive Scaffold Analog for CK2 Kinase Assays

The halogenated triazolo[4,5-b]pyridine CK2 inhibitors achieve IC₅₀ values of 2.56–3.82 μM through halogen bonding interactions in the ATP-binding pocket [2]. Compound 62052-21-5, lacking halogens, is predicted to be substantially less active against CK2 based on established SAR. It may serve as a non-halogenated negative control in CK2 biochemical assays, enabling researchers to confirm that observed inhibitory activity in halogenated analogs is halogen-dependent. X-ray crystallography of CK2α–inhibitor complexes (PDB 7A4B, 7A49) provides structural templates for rationalizing binding differences [2].

Positional Isomer Reference for Methoxy-Substituted Triazolopyridine Libraries

The compound serves as the 3,4-dimethoxy reference point in a positional isomer matrix including 3-(2,4-dimethoxyphenyl)triazolo[4,5-b]pyridine (CAS 62052-19-1) and potentially the 2,5- and 3,5-dimethoxy variants. For laboratories building focused libraries to probe how methoxy position influences ADME properties (logP, metabolic stability) or target engagement, this compound provides a defined chemical starting point with a verified CAS registry and molecular formula . All isomers share the same molecular weight (256.26) and formula, making chromatographic co-elution risk a practical consideration during procurement .

Synthetic Intermediate for 5-Functionalized Triazolo[4,5-b]pyridine Derivatives

The unsubstituted 5-position of compound 62052-21-5 provides a chemical handle for further functionalization via electrophilic substitution, halogenation, or C–H activation chemistry. This enables researchers to generate novel 5-substituted analogs with potential kinase inhibitory activity, following the established SAR that 5-amino and 5-amido substituents confer PIM kinase potency and selectivity [3]. The 3,4-dimethoxyphenyl group at the 3-position would remain intact during 5-position derivatization, allowing systematic exploration of the 5-position SAR while maintaining a consistent 3-aryl pharmacophore.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.